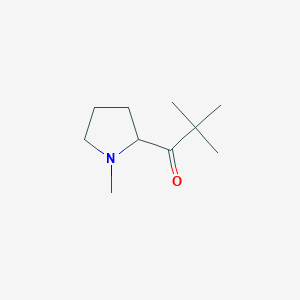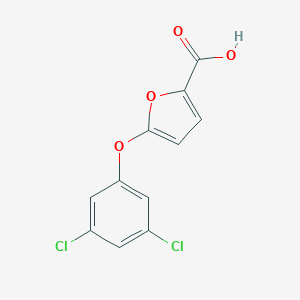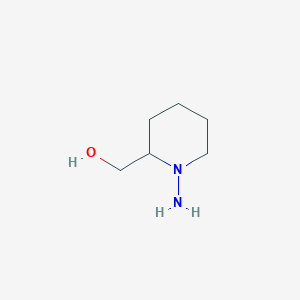
2,3-O-Isopropylidene-D-érythrofuranose
Vue d'ensemble
Description
2,3-O-Isopropylidene-D-erythrofuranose is an organic compound with the chemical formula C7H12O4. It is a white solid with a unique structure and properties. This compound is primarily used as an intermediate in the synthesis of various drugs, including anticancer drugs, antibiotics, and other biologically active compounds .
Applications De Recherche Scientifique
2,3-O-Isopropylidene-D-erythrofuranose is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a crucial building block in the synthesis of nucleoside analogues, which are essential in the research of viral infections and cancer. Additionally, it is employed in spiroannulated carbohydrate synthesis and the synthesis of hydroxylated indolizidine, carbohydrate-substituted benzoquinones, and the oxazole segment of calyculin .
Mécanisme D'action
Target of Action
2,3-O-Isopropylidene-D-erythrofuranose is primarily used as a building block in the synthesis of nucleoside analogues . These analogues are designed to mimic the structure of natural nucleosides, enabling them to interact with various biological targets, such as enzymes involved in nucleic acid metabolism.
Mode of Action
The compound interacts with its targets by being incorporated into the growing nucleic acid chain during replication or transcription. This can lead to premature termination of these processes or the introduction of mutations, thereby inhibiting the replication of viruses or the growth of cancer cells .
Biochemical Pathways
2,3-O-Isopropylidene-D-erythrofuranose is involved in the synthesis of nucleoside analogues, which can affect various biochemical pathways. For instance, these analogues can inhibit the activity of enzymes like reverse transcriptase and RNA polymerase, which are crucial for the replication of viruses and the transcription of genes .
Result of Action
The molecular and cellular effects of 2,3-O-Isopropylidene-D-erythrofuranose’s action are primarily seen in its role as a precursor to nucleoside analogues. These analogues can cause premature termination of DNA or RNA synthesis or introduce mutations, leading to inhibition of viral replication or cancer cell growth .
Action Environment
The action, efficacy, and stability of 2,3-O-Isopropylidene-D-erythrofuranose and its derived nucleoside analogues can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of certain enzymes and cofactors in the cellular environment can influence the compound’s ability to be incorporated into nucleic acids .
Analyse Biochimique
Biochemical Properties
Cellular Effects
It is known that the compound plays a role in the synthesis of various drugs, which can have a wide range of effects on cell function
Molecular Mechanism
It is known to be involved in the synthesis of nucleoside analogues, which can interact with various biomolecules and influence gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable in the air, but it is easy to decompose at high temperatures to produce toxic gases
Metabolic Pathways
It is known to be involved in the synthesis of nucleoside analogues
Méthodes De Préparation
The preparation of 2,3-O-Isopropylidene-D-erythrofuranose involves reacting erythrose with a suitable chemical reagent under specific conditions. This process typically requires the use of organic solvents and catalysts, and it necessitates strict control and operation . One common method involves the reaction of D-ribopyranosylamine with acetone, 2,2-dimethoxypropane, and toluene-p-sulphonic acid .
Analyse Des Réactions Chimiques
2,3-O-Isopropylidene-D-erythrofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include silyl ketene acetals and other organic solvents . The major products formed from these reactions are often intermediates used in the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
2,3-O-Isopropylidene-D-erythrofuranose can be compared with other similar compounds, such as 1,2-O-Isopropylidene-D-glucofuranose and Dimethyl 2,3-O-isopropylidene-D-tartrate . These compounds share similar structural features but differ in their specific applications and properties. For instance, 1,2-O-Isopropylidene-D-glucofuranose is used in the synthesis of glucose derivatives, while Dimethyl 2,3-O-isopropylidene-D-tartrate is a chiral reagent used in organic synthesis .
Propriétés
IUPAC Name |
(3aR,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZCXOZTJSRAOQ-QYRBDRAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2COC([C@@H]2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid](/img/structure/B62214.png)









